molecular formula C9H10N2O2 B5880010 6-[2-hydroxy-1-(hydroxymethyl)ethyl]nicotinonitrile

6-[2-hydroxy-1-(hydroxymethyl)ethyl]nicotinonitrile

Cat. No. B5880010
M. Wt: 178.19 g/mol
InChI Key: PZTLWNGPIHXJQP-UHFFFAOYSA-N
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Description

6-[2-hydroxy-1-(hydroxymethyl)ethyl]nicotinonitrile, also known as 6-Hydroxynicotinamide riboside (6-HNR), is a novel small molecule that has gained significant attention in recent years due to its potential applications in the field of medicine and scientific research. This compound is a derivative of nicotinamide riboside, which is a precursor of nicotinamide adenine dinucleotide (NAD+), a coenzyme that plays a crucial role in cellular metabolism and energy production.

Scientific Research Applications

6-HNR has been shown to have several potential applications in scientific research. One of the most significant applications is its ability to increase NAD+ levels in cells. NAD+ is a coenzyme that plays a crucial role in cellular metabolism and energy production. It is involved in several important cellular processes, including DNA repair, gene expression, and cell signaling. Studies have shown that increasing NAD+ levels can have several beneficial effects on cellular function, including improved mitochondrial function, increased resistance to oxidative stress, and enhanced DNA repair.

Mechanism of Action

The mechanism of action of 6-HNR involves its conversion to nicotinamide mononucleotide (NMN) by the enzyme nicotinamide riboside kinase (NRK). NMN is then converted to NAD+ by the enzyme nicotinamide mononucleotide adenylyltransferase (NMNAT). This process results in an increase in cellular NAD+ levels, which can have several beneficial effects on cellular function.
Biochemical and Physiological Effects
Several studies have investigated the biochemical and physiological effects of 6-HNR. One study showed that 6-HNR supplementation can improve mitochondrial function and increase resistance to oxidative stress in muscle cells. Another study showed that 6-HNR can enhance DNA repair and increase lifespan in mice. Additionally, 6-HNR has been shown to improve glucose metabolism and insulin sensitivity in obese and diabetic mice.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-HNR for lab experiments is its ability to increase cellular NAD+ levels without affecting other cellular processes. This makes it an ideal tool for studying the effects of NAD+ on cellular function. However, one limitation of 6-HNR is its relatively high cost compared to other NAD+ precursors such as nicotinamide riboside.

Future Directions

There are several future directions for research on 6-HNR. One area of interest is its potential applications in the treatment of age-related diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential applications in the field of sports medicine, where it may be used to enhance athletic performance and improve recovery from injury. Additionally, further research is needed to investigate the long-term effects of 6-HNR supplementation and to optimize its synthesis and purification methods.

Synthesis Methods

The synthesis of 6-HNR involves the reaction of nicotinamide riboside with formaldehyde and hydrogen cyanide in the presence of a catalyst. This method was first described by Bieganowski and Brenner in 2004 and has since been optimized by several research groups. The yield of this reaction is typically high, and the purity of the resulting compound can be achieved through various purification techniques such as column chromatography and recrystallization.

properties

IUPAC Name

6-(1,3-dihydroxypropan-2-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c10-3-7-1-2-9(11-4-7)8(5-12)6-13/h1-2,4,8,12-13H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTLWNGPIHXJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C#N)C(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5656697

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